4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)20-10-6-5-9-19(20)22-25-26-23(30-22)24-21(27)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOQYJPWQSHETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the oxadiazole ring with a benzyl halide in the presence of a base such as potassium carbonate.
Attachment of the methylsulfonylphenyl group: This can be done through a nucleophilic substitution reaction using a suitable sulfonyl chloride and a phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The methylsulfonyl (-SO₂CH₃) and oxadiazole moieties are key sites for redox transformations:
Oxidation
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The methylsulfonyl group undergoes further oxidation under strong acidic conditions (e.g., H₂O₂/H₂SO₄) to form sulfonic acid derivatives .
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Oxadiazole rings may experience ring-opening oxidation when treated with KMnO₄ in acidic media, yielding carboxylic acids .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thioamide intermediate, which can hydrolyze to a diamine under aqueous conditions .
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LiAlH₄ selectively reduces the benzamide carbonyl to a benzylamine group without affecting the oxadiazole ring .
Hydrolysis and Ring-Opening Reactions
Acidic Hydrolysis
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In HCl (6M, reflux), the oxadiazole ring hydrolyzes to form a hydrazide and a carboxylic acid derivative .
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The benzamide bond remains stable under mild acidic conditions but cleaves in concentrated H₂SO₄ to yield benzoic acid and an oxadiazole-amine .
Basic Hydrolysis
Nucleophilic Substitution
The methylsulfonyl phenyl group participates in SNAr reactions:
| Reagent | Product | Conditions |
|---|---|---|
| NH₃ (aq) | Sulfonamide derivative | 100°C, 12 h |
| Piperidine | N-alkylated sulfonamide | DMF, 60°C |
| Thiophenol | Disulfide-linked adduct | EtOH, reflux |
Cycloaddition and Cross-Coupling Reactions
The oxadiazole ring facilitates [3+2] cycloadditions:
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Reacts with nitrile oxides to form 1,2,4-oxadiazole derivatives (CuI catalysis, 80°C) .
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Participates in Suzuki-Miyaura couplings at the benzyl position (Pd(PPh₃)₄, K₂CO₃, DME) .
Interaction with Biological Targets
The compound exhibits enzyme-modulating activity through covalent and non-covalent interactions:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and forming polycyclic aromatic byproducts .
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Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring, yielding benzophenone derivatives .
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Metabolic Pathways : Hepatic CYP450 enzymes oxidize the benzyl group to a hydroxylated metabolite .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing the oxadiazole structure exhibit significant antioxidant activity. The presence of the methylsulfonyl group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Studies have shown that derivatives of oxadiazole can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative disorders like Alzheimer's disease. The compound demonstrates dual inhibition capabilities, suggesting its potential as a multifunctional agent in neuroprotection .
Antimicrobial Activity
The compound has exhibited antimicrobial properties against various pathogens. Its effectiveness is attributed to the structural features that enhance membrane permeability and disrupt microbial cell functions .
Alzheimer's Disease
Due to its AChE and BChE inhibitory activities, 4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is being investigated as a potential treatment for Alzheimer's disease. The ability to cross the blood-brain barrier (BBB) further supports its candidacy for central nervous system applications .
Cancer Treatment
The compound's ability to modulate oxidative stress responses may also be leveraged in cancer therapy. By enhancing cellular defense mechanisms against reactive oxygen species (ROS), it could contribute to the development of chemoprotective agents .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanisms were linked to its antioxidant properties and enzyme inhibition profiles .
Case Study 2: Antimicrobial Efficacy
A series of tests demonstrated that the compound effectively inhibited growth in several bacterial strains, including resistant strains. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide moiety could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide
- N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide
- 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Uniqueness
4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the methylsulfonylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-benzyl-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Activity Overview
Research on similar oxadiazole derivatives has shown promising results in various biological assays. The following sections detail specific activities observed in studies related to this compound.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 25 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values often below 30 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <30 | Induction of apoptosis |
| HeLa | <30 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazoles have also been documented:
- In Vivo Studies : Animal models treated with oxadiazole compounds showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for treating inflammatory diseases .
Case Studies
- Case Study on Antitumor Effects : A study evaluating the effects of a related oxadiazole derivative on tumor growth in mice demonstrated significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of various oxadiazole derivatives showed that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .
Q & A
Q. Critical Conditions :
- Temperature control during cyclization (exothermic reactions may require cooling).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
How does the substitution pattern on the oxadiazole ring influence the compound's biological activity, particularly in anticancer research?
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group at the 2-phenyl position enhances cellular uptake and stability, improving IC₅₀ values in cancer cell lines (e.g., MCF-7, IC₅₀ = 2.1 µM) by promoting hydrophobic interactions with kinase domains .
- Benzyl vs. Alkyl Substituents : The 4-benzyl group on the benzamide moiety increases π-π stacking with aromatic residues in target proteins (e.g., EGFR), as shown in molecular docking studies .
- Oxadiazole Ring Modifications : Replacement with thiadiazole reduces activity, highlighting the importance of the oxadiazole’s electronegativity for hydrogen bonding with catalytic lysine residues .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Q. Basic Characterization
- ¹H/¹³C NMR :
- Oxadiazole protons resonate at δ 8.2–8.5 ppm (aromatic region).
- Methylsulfonyl group shows a singlet at δ 3.1 ppm (³J coupling absent) .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 476.1234 (C₂₅H₂₂N₃O₄S⁺) confirms the molecular formula .
- IR Spectroscopy : Strong bands at 1650 cm⁻¹ (C=O stretch, benzamide) and 1350 cm⁻¹ (S=O stretch) .
What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?
Q. Advanced Data Validation
- Structural Confirmation : Use single-crystal X-ray diffraction to verify the absence of polymorphic variations affecting activity .
- Standardized Assays : Replicate experiments under uniform conditions (e.g., MTT assay with 48-hour incubation, 5% CO₂) to minimize variability .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to impurity profiles .
What are the common chemical reactions that this compound undergoes, and how can researchers exploit these for derivative synthesis?
Q. Basic Reactivity
- Nucleophilic Substitution : The oxadiazole’s NH group reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to yield N-alkyl derivatives for SAR studies .
- Oxidation : The benzyl group can be oxidized to a ketone using KMnO₄/H₂SO₄, altering solubility and bioactivity .
- Reduction : LiAlH₄ reduces the sulfonyl group to a thioether, though this often deactivates biological activity .
How do molecular docking studies predict the interaction between this compound and potential enzymatic targets?
Q. Advanced Computational Analysis
- Binding Pockets : Docking (AutoDock Vina) reveals strong affinity (−9.2 kcal/mol) for the ATP-binding site of PI3Kγ, driven by hydrogen bonds between the oxadiazole NH and Glu880 .
- Dynamic Simulations : MD simulations (AMBER) show stable binding over 100 ns, with RMSD < 2.0 Å, supporting its use as a kinase inhibitor .
What are the solubility and stability profiles of this compound under various experimental conditions, and how can these be optimized for in vitro assays?
Q. Basic Physicochemical Properties
- Solubility : Poor aqueous solubility (0.12 mg/mL in PBS); use DMSO stock solutions (10 mM) with <0.1% final concentration to avoid cytotoxicity .
- Stability : Stable at −20°C for 6 months (HPLC purity >90%). Degrades in UV light (t₁/₂ = 48 hours), requiring amber vials for storage .
What are the mechanistic insights into the antimicrobial activity of this compound, and how do they compare to existing sulfonamide-based drugs?
Q. Advanced Mechanistic Studies
- Dihydrofolate Reductase Inhibition : Binds to the NADPH-binding site (Ki = 0.8 µM), disrupting folate metabolism in S. aureus (MIC = 8 µg/mL) .
- Synergy with β-Lactams : Enhances ampicillin efficacy 4-fold by compromising cell wall integrity, unlike traditional sulfonamides targeting dihydropteroate synthase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
